![molecular formula C17H14ClN5O B11667690 3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667690.png)
3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-pyridinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with pyridin-4-yl ethylidene hydrazinecarbothioamide. The resulting compound is characterized by its unique structural features, including a pyrazole ring and a chlorophenyl substituent, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The presence of the chlorophenyl and pyridine groups enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors such as gastrointestinal stromal tumors (GIST) associated with c-KIT mutations .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activities. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that certain pyrazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented in various studies. The ability of these compounds to modulate inflammatory pathways suggests they could be useful in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
Coordination Chemistry
The coordination chemistry of pyrazole derivatives has gained attention due to their ability to form stable complexes with metal ions. This property is useful in designing materials for catalysis and sensor applications. The ability to tune the electronic properties of these complexes through substitution on the pyrazole ring opens avenues for developing novel materials with specific functionalities .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated inhibition of GIST cell lines via c-KIT pathway modulation. |
Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against various bacteria, indicating potential for new antibiotics. |
Study 3 | Anti-inflammatory Effects | Highlighted the compound's ability to reduce inflammatory markers in vitro. |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 4-pyridinecarboxaldehyde derivatives
- Other pyrazole-based compounds with similar structural features
Uniqueness
3-(2-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural elements. The presence of both the chlorophenyl and pyridinyl groups, along with the pyrazole ring, imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biological Activity
3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C16H15ClN4
- Molecular Weight : 316.77 g/mol
- SMILES Notation : Clc1ccccc1N=Nc2cccnc2C(C)C(=O)N
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound. For instance, Xia et al. reported that similar pyrazole derivatives exhibited significant cell apoptosis and potent antitumor activity with an IC50 value of 49.85 μM against various cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A549 | TBD | Induces apoptosis |
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Apoptosis induction |
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 0.95 | Autophagy induction |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM .
Kinase Inhibition
Research indicates that pyrazole derivatives can act as kinase inhibitors, which are vital in cancer treatment. A study by Burguete et al. demonstrated that certain pyrazole compounds inhibited AKT2/PKBβ kinase activity, showcasing their potential in targeting critical pathways in cancer progression .
Study on Antitumor Activity
In a comprehensive study involving various pyrazole derivatives, it was found that compounds similar to the target structure exhibited significant cytotoxicity against multiple cancer cell lines while demonstrating low toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .
Study on Kinase Inhibition
A detailed investigation into the kinase inhibitory effects of pyrazole derivatives revealed that certain compounds effectively inhibited the proliferation of glioma stem cells by targeting the AKT signaling pathway, which is often dysregulated in cancer .
Properties
Molecular Formula |
C17H14ClN5O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN5O/c1-11(12-6-8-19-9-7-12)20-23-17(24)16-10-15(21-22-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
HYWLDILXLDVAGM-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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